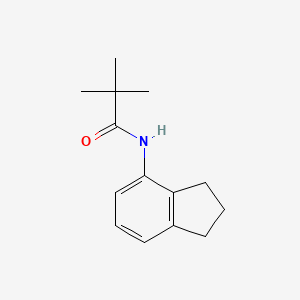
N-(4-Indanyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Indanyl)pivalamide: is an organic compound characterized by the presence of an indane moiety attached to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-Indanyl)pivalamide typically involves the reaction of 4-indanone with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Indanyl)pivalamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(4-Indanyl)pivalamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.
Medicine: : The compound is investigated for its potential medicinal properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in drug development.
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Indanyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the pivalamide group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group, used as a reference compound in various studies.
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A derivative with a brominated pyrazole ring, studied for its unique reactivity and biological activity.
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide: A compound with a pyridine ring, used in scientific research for its distinct properties.
Uniqueness: : N-(4-Indanyl)pivalamide stands out due to its indane moiety, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its potential in scientific research and industrial applications.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3,(H,15,16) |
InChI Key |
NDSTTXBKOCMBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















